Toluene-2,4-disulfonyl chloride
Overview
Description
Toluene-2,4-disulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O4S2. It is a derivative of toluene, containing two sulfonyl chloride groups attached to the benzene ring at the 2 and 4 positions. This compound is widely used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluene-2,4-disulfonyl chloride can be synthesized through the sulfonation of toluene followed by chlorination. The process typically involves the following steps:
Sulfonation: Toluene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 4 positions, forming toluene-2,4-disulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the final product.
Chemical Reactions Analysis
Types of Reactions
Toluene-2,4-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfinate using reducing agents like zinc.
Dehydration Reactions: It can be used to dehydrate alcohols to form alkenes or nitriles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Zinc, lithium aluminum hydride
Dehydrating Agents: Thionyl chloride, phosphorus pentachloride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfinate: Formed from reduction reactions
Scientific Research Applications
Toluene-2,4-disulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of toluene-2,4-disulfonyl chloride involves the formation of sulfonyl linkages through nucleophilic substitution reactions. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonyl chloride: Contains a single sulfonyl chloride group at the 4 position.
Methanesulfonyl chloride: Contains a sulfonyl chloride group attached to a methane molecule.
Benzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a benzene ring.
Uniqueness
This dual reactivity makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules with enhanced properties .
Properties
IUPAC Name |
4-methylbenzene-1,3-disulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMMQDZNOXYEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950316 | |
Record name | 4-Methylbenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-77-3 | |
Record name | Toluene-2,4-disulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylbenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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